1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine
Beschreibung
Eigenschaften
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-3-24-18-15-16(2)9-10-19(18)25(22,23)21-13-11-20(12-14-21)17-7-5-4-6-8-17/h4-10,15H,3,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYYOQRTFDJKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Conditions and Optimization
-
Base Selection : Triethylamine or pyridine in anhydrous dichloromethane or tetrahydrofuran (THF) facilitates deprotonation of the piperazine amine, enhancing nucleophilicity.
-
Stoichiometry : A 1:1 molar ratio of 4-phenylpiperazine to sulfonyl chloride minimizes di-sulfonylation byproducts. Excess sulfonyl chloride (1.2 equiv) may improve conversion but requires careful quenching.
-
Temperature : Reactions proceed efficiently at 0–25°C, with prolonged stirring (12–24 hours) ensuring completion.
Example Protocol :
-
Dissolve 4-phenylpiperazine (10 mmol) in anhydrous THF.
-
Add triethylamine (12 mmol) and cool to 0°C.
-
Slowly add 2-ethoxy-4-methylbenzenesulfonyl chloride (12 mmol) dropwise.
-
Stir at room temperature for 18 hours.
-
Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (yield: 65–78%).
Analytical Validation
-
Purity : HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.
-
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 5H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H), 6.75 (s, 1H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 3.45–3.20 (m, 8H, piperazine-H), 2.35 (s, 3H, Ar-CH₃), 1.40 (t, J = 7.0 Hz, 3H, CH₃).
-
MS (ESI+) : m/z 415 [M+H]⁺.
-
Alternative Route: Oxidative Formation of the Sulfonyl Group
For cases where sulfonyl chlorides are inaccessible, oxidation of a thioether intermediate offers an alternative. This approach mirrors the synthesis of vortioxetine, where a palladium-catalyzed coupling forms a thioether later oxidized to a sulfone.
Thioether Intermediate Synthesis
-
React 4-phenylpiperazine with 2-ethoxy-4-methylthiophenol using CuI/1,10-phenanthroline in DMF at 100°C.
-
Oxidize the thioether to the sulfonyl group using mCPBA (2.5 equiv) in dichloromethane at 0°C.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Thioether formation | 55–60 |
| Oxidation to sulfone | 85–90 |
| Overall | 47–54 |
Piperazine Ring Construction via Reductive Amination
Building the piperazine core in situ enables flexibility in introducing substituents. A method adapted from US6603003B2 involves condensing ethylenediamine derivatives with diketones followed by reductive cyclization:
-
Condensation : React N-methylethylenediamine with methyl benzoylformate to form 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one.
-
Reduction : Treat with LiAlH₄ in THF to yield 1-methyl-4-phenylpiperazine.
-
Sulfonylation : Proceed as in Section 2.1.
Advantages :
-
Avoids sourcing preformed 4-phenylpiperazine.
-
Enables chiral resolution if asymmetric centers are introduced.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Patents WO2014191548A1 and GB2225321A highlight solvent recovery (e.g., toluene, 2-butanone) and catalyst reuse (Pd/C, CuI) to reduce costs. For example, filtration and distillation recover >90% of THF in large-scale runs.
Byproduct Management
-
Unreacted sulfonyl chloride : Hydrolyze to sulfonic acid using aqueous NaHCO₃ and isolate via extraction.
-
Di-sulfonylated byproducts : Minimize via controlled stoichiometry or remove via fractional crystallization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct sulfonylation | 65–78 | >98 | High | Moderate |
| Thioether oxidation | 47–54 | 95–97 | Moderate | Low |
| Reductive amination | 50–60 | 90–95 | Low | High |
Key Takeaways :
-
Direct sulfonylation offers the best balance of yield and scalability.
-
Thioether oxidation suits laboratories with oxidation expertise but suffers from intermediate instability.
-
Reductive amination is cost-effective but requires multi-step optimization.
Analyse Chemischer Reaktionen
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring and phenyl groups can interact with hydrophobic pockets in receptors, influencing their binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences Among Sulfonated Piperazines
Key Observations :
- Electron Effects : The nitro group in NSPP enhances electrophilicity, facilitating interactions with Smoothened in the Hedgehog pathway . In contrast, the 2-ethoxy-4-methylphenyl group in the target compound may improve lipophilicity and metabolic stability.
- Steric Effects : Bulky substituents (e.g., benzyloxy in ) could hinder receptor access, whereas smaller groups (e.g., methylsulfonyl in ) may enhance diffusion across membranes.
Pharmacological Activity
Table 2: Comparative Pharmacological Profiles
Mechanistic Insights :
- NSPP : Activates Hedgehog signaling via Smoothened, expanding intestinal and neural stem cell pools . Reduces IL-6 and microglial activation, mitigating neuroinflammation .
Biologische Aktivität
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on various research findings.
The synthesis of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine typically involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with 4-phenylpiperazine under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, using bases such as triethylamine or sodium hydroxide to facilitate the reaction and neutralize byproducts. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues at the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperazine ring and phenyl groups can interact with hydrophobic pockets in receptors, influencing their binding affinity and overall activity.
Biological Activities
1. Enzyme Inhibition
Research indicates that 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine exhibits enzyme inhibition properties, particularly against acetylcholinesterase (AChE). In vitro studies have shown that compounds with similar structures can significantly inhibit AChE activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
2. Receptor Binding
The compound's structural similarity to other biologically active molecules suggests potential as a receptor ligand. It has been investigated for its binding affinity to serotonin receptors, particularly the 5-HT7 receptor, which plays a role in mood regulation and cognition .
3. Antimicrobial Activity
Preliminary studies have indicated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine may also possess similar properties .
Case Studies
Several studies have evaluated the biological activities of compounds related to 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine:
- Study on Acetylcholinesterase Inhibition : A study demonstrated that piperazine derivatives significantly inhibited AChE, with IC50 values indicating potent activity. This suggests potential therapeutic applications in treating cognitive disorders .
- Serotonin Receptor Antagonism : Research on similar compounds revealed their ability to bind selectively to serotonin receptors, which could lead to advancements in psychiatric medications targeting mood disorders and anxiety .
Comparative Analysis
To better understand the biological activity of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine, a comparison with structurally similar compounds is useful:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-phenylpiperazine, and how can purity be optimized?
- Methodology : Synthesis typically involves reductive amination of phenylpiperazine precursors followed by sulfonylation. For example, intermediates like 4-phenylpiperazine derivatives are reacted with substituted sulfonyl chlorides (e.g., 2-ethoxy-4-methylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirmation via HPLC (>95% purity) are critical .
- Structural Confirmation : Use H/C NMR to verify sulfonyl and ethoxy groups, and mass spectrometry (HRMS) for molecular weight validation .
Q. How can researchers assess the compound’s in vitro biological activity, particularly in neuroprotection models?
- Experimental Design :
- Neural Stem Cell (NSC) Assays : Use Nestin-GFP reporter cell lines to quantify NSC proliferation/differentiation post-treatment. Radiation (4 Gy X-ray) followed by compound exposure (e.g., 10 µM) can model neuroprotection .
- Microglial Activation : Measure IL-6 secretion via ELISA in BV2 microglial cells pre-treated with the compound and exposed to lipopolysaccharide (LPS) or radiation .
Advanced Research Questions
Q. What mechanisms underlie the compound’s efficacy in mitigating radiation-induced cognitive decline, and how do experimental models address sex-specific responses?
- Mechanistic Insights :
- Hedgehog Signaling : The compound may activate Hedgehog pathways, promoting NSC survival and differentiation, as shown in analogous sulfonylpiperazine derivatives (e.g., NSPP) .
- Sex-Specific Effects : In vivo studies using Nestin-GFP mice reveal enhanced NSC preservation in females post-radiation, linked to estrogen-mediated neuroprotection. Researchers must balance male/female cohorts and include hormone-level analyses .
Q. How should researchers design preclinical studies to evaluate the compound’s impact on tumor growth versus normal tissue protection?
- Dual-Action Models :
- Orthotopic Glioblastoma : Implant GL261-luciferase cells into murine striatum, administer the compound (5 mg/kg daily), and monitor tumor bioluminescence alongside cognitive tests (Novel Object Recognition) .
- Toxicity Profiling : Compare compound-treated vs. control groups for tumor growth delay (via caliper measurements) and off-target effects (e.g., liver enzymes, blood counts) .
Q. What analytical strategies resolve discrepancies between in vitro and in vivo data on neuroinflammatory pathways?
- Integrated Workflow :
- Single-Cell RNA Sequencing : Profile microglia (Iba1+ cells) from irradiated brains ± compound treatment to identify suppressed pro-inflammatory genes (e.g., Il6, Tnf) .
- Ex Vivo Validation : Isolate NSCs from treated animals and assess self-renewal (neurosphere formation) and differentiation (GFAP/Tuj1 immunostaining) .
Methodological Considerations
Q. Which techniques optimize compound stability in pharmacokinetic studies?
- LC-MS/MS Protocols : Use reverse-phase C18 columns with mobile phases (0.1% formic acid in acetonitrile/water) to quantify plasma/tissue concentrations. Stability tests (4°C vs. room temperature) assess degradation .
- Blood-Brain Barrier Penetration : Measure brain-to-plasma ratio (≥0.3 indicates CNS availability) in rodents post-IV administration .
Q. How can researchers address batch-to-batch variability in compound synthesis?
- Quality Control :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and ensure consistent sulfonylation efficiency .
- Accelerated Stability Testing : Expose batches to 40°C/75% RH for 4 weeks and compare NMR/LCMS profiles to baseline .
Data Interpretation and Reproducibility
Q. What statistical approaches are recommended for analyzing sex-dimorphic neuroprotection data?
- Mixed-Effects Models : Account for sex as a fixed effect and litter/cohort as random effects in NSC quantification studies. Use post hoc tests (e.g., Tukey’s) for pairwise comparisons .
- Power Analysis : Predefine sample sizes (n ≥ 8/group) to detect ≥30% differences in NSC counts (α=0.05, β=0.2) .
Q. How should contradictory results on microglial modulation be reconciled?
- Meta-Analysis : Pool data from multiple labs using standardized protocols (e.g., LPS dose, radiation timing). Stratify by compound concentration and exposure duration .
- Mechanistic Follow-Up : Use CRISPR-edited microglia (e.g., Il6 KO) to isolate compound targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
